

Technical Guide: Structural, Synthetic, and Analytical Profiling of C₁₁H₂₄O Isomers

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Compound of Interest

Compound Name: 7-Ethyl-1-nonanol

Cat. No.: B13421335

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Executive Summary

This technical guide provides a comprehensive analysis of the molecular formula C₁₁H₂₄O (Molecular Weight: 172.31 g/mol). It is designed for researchers in medicinal chemistry and drug development. The guide moves beyond basic stoichiometry to explore the structural isomerism (alcohols vs. ethers), synthetic pathways for specific isomers, and the pharmacological relevance of these lipophilic species as penetration enhancers and surfactants.

Part 1: Structural Theory & Enumeration

Degree of Unsaturation (DoU)

The first step in structural elucidation is determining the Degree of Unsaturation to identify potential ring structures or pi bonds.

For C₁₁H₂₄O:

Implication: The molecule is fully saturated. It contains no double bonds and no rings. Consequently, all isomers of C₁₁H₂₄O fall strictly into two functional classes:

- Acyclic Alcohols (

)

- Acyclic Ethers (

)

Aldehydes and ketones are excluded as they require a DoU

(C=O bond).

Combinatorial Isomerism

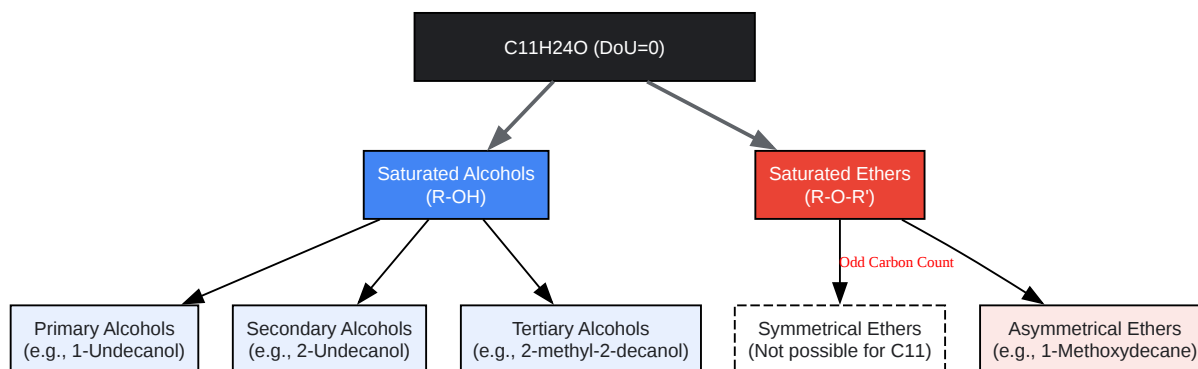
The number of structural isomers for C₁₁ alkanes is 159. Introducing an oxygen atom increases this complexity exponentially due to:

- Skeletal Isomerism: Branching of the carbon chain (e.g., n-undecyl vs. isoundecyl).
- Positional Isomerism: Location of the hydroxyl or ether group (e.g., 1-undecanol vs. 5-undecanol).
- Stereoisomerism: Chiral centers created at secondary carbons (e.g., (R)-2-undecanol).

While exact enumeration exceeds 5,000 theoretical isomers, the pharmaceutically relevant isomers are predominantly linear or lightly branched primary alcohols and symmetrical/asymmetrical ethers.

Isomer Classification Diagram

The following directed graph illustrates the hierarchical classification of C₁₁H₂₄O isomers.



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Caption: Hierarchical classification of C₁₁H₂₄O isomers. Note that symmetrical ethers are impossible due to the odd carbon count (11).

Part 2: Synthesis Protocols

This section details the synthesis of two distinct isomer types: a primary alcohol (1-Undecanol) and an asymmetrical ether (Methyl Decyl Ether).

Protocol A: Synthesis of 1-Undecanol (Alcohol Isomer)

Mechanism: Reduction of Undecanoic Acid using Lithium Aluminum Hydride (LiAlH₄).

Rationale: Direct reduction of the carboxylic acid ensures the terminal position of the hydroxyl group, yielding high-purity 1-isomer without rearrangement.

Reagents:

- Undecanoic acid (C₁₁H₂₂O₂)
- Lithium Aluminum Hydride (LiAlH₄) - 1.5 eq
- Tetrahydrofuran (THF), anhydrous
- Dilute HCl (1M)

Step-by-Step Methodology:

- Setup: Flame-dry a 500mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.
- Solvation: Charge flask with LiAlH₄ (1.5 equivalents) suspended in dry THF (0°C ice bath).
- Addition: Dissolve Undecanoic acid in THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic H₂ evolution.
- Reflux: Once addition is complete, remove ice bath and heat to reflux (66°C) for 4 hours to drive the reaction to completion.
- Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), then water (3 mL per g).
- Isolation: Filter the granular aluminum salts. Dry the filtrate over MgSO₄ and concentrate via rotary evaporation.
- Purification: Distill under reduced pressure (vacuum distillation) to obtain pure 1-Undecanol.

Protocol B: Williamson Ether Synthesis (Ether Isomer)

Target: 1-Methoxydecane (C1-O-C10) Mechanism:

nucleophilic substitution. Rationale: Using the longer chain as the alkoxide and the shorter chain as the halide minimizes E2 elimination side products.[1]

Reagents:

- 1-Decanol (C10 alcohol precursor)
- Sodium Hydride (NaH, 60% dispersion in oil)
- Iodomethane (Methyl Iodide)
- DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

- Deprotonation: In a dry flask under Argon, wash NaH with hexane to remove oil. Suspend in DMF. Add 1-Decanol dropwise at 0°C. Stir for 30 mins until H₂ evolution ceases (Formation of Sodium Decoxide).
- Alkylation: Add Iodomethane (1.1 eq) dropwise to the alkoxide solution.
- Reaction: Allow to warm to room temperature and stir for 12 hours.
- Workup: Quench with cold water. Extract with Diethyl Ether (3x).
- Washing: Wash organic layer with brine to remove DMF.
- Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

Part 3: Analytical Characterization

Distinguishing between the thousands of isomers requires a robust analytical logic.

Quantitative Data Comparison

Property	1-Undecanol (Primary Alcohol)	2-Undecanol (Secondary Alcohol)	1-Methoxydecane (Ether)
Boiling Point	~243°C	~228°C	~210°C
H-Bond Donor	Yes	Yes	No
IR Signal	Broad O-H stretch (3300 cm ⁻¹)	Broad O-H stretch (3300 cm ⁻¹)	C-O stretch (1100 cm ⁻¹), No O-H
1H NMR (Alpha-H)	Triplet, ~3.6 ppm	Multiplet, ~3.8 ppm	Singlet (OMe), ~3.3 ppm

Mass Spectrometry Fragmentation Logic

- Alcohols: Exhibit weak molecular ion (M^+) and prominent m/z 29, 43, 57, 71, 85, 99, 113, 127, 141, 155, 169, 183, 197, 211, 225, 239, 253, 267, 281, 295, 309, 323, 337, 351, 365, 379, 393, 407, 421, 435, 449, 463, 477, 491, 505, 519, 533, 547, 561, 575, 589, 603, 617, 631, 645, 659, 673, 687, 701, 715, 729, 743, 757, 771, 785, 799, 813, 827, 841, 855, 869, 883, 897, 911, 925, 939, 953, 967, 981, 995, 1009, 1023, 1037, 1051, 1065, 1079, 1093, 1107, 1121, 1135, 1149, 1163, 1177, 1191, 1205, 1219, 1233, 1247, 1261, 1275, 1289, 1303, 1317, 1331, 1345, 1359, 1373, 1387, 1401, 1415, 1429, 1443, 1457, 1471, 1485, 1499, 1513, 1527, 1541, 1555, 1569, 1583, 1597, 1611, 1625, 1639, 1653, 1667, 1681, 1695, 1709, 1723, 1737, 1751, 1765, 1779, 1793, 1807, 1821, 1835, 1849, 1863, 1877, 1891, 1905, 1919, 1933, 1947, 1961, 1975, 1989, 2003, 2017, 2031, 2045, 2059, 2073, 2087, 2101, 2115, 2129, 2143, 2157, 2171, 2185, 2199, 2213, 2227, 2241, 2255, 2269, 2283, 2297, 2311, 2325, 2339, 2353, 2367, 2381, 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23465, 23479, 23493, 23507, 23521, 23535, 23549, 23563, 23577, 23591, 23605, 23619, 23633, 23647, 23661, 23675, 23689, 23703, 23717, 23731, 23745, 23759, 23773, 23787, 23801, 23815, 23829, 23843, 23857, 23871, 23885, 23899, 23913, 23927, 23941, 23955, 23969, 23983, 23997, 24011, 24025, 24039, 24053, 24067, 24081, 24095, 24109, 24123, 24137, 24151, 24165, 24179, 24193, 24207, 24221, 24235, 24249, 24263, 24277, 24291, 24305, 24319, 24333, 24347, 24361, 24375, 24389, 24403, 24417, 24431, 24445, 24459, 24473, 24487, 24501, 24515, 24529, 24543, 24557, 24571, 24585, 24599, 24

peak due to dehydration (

loss).[4] Alpha-cleavage generates characteristic ions (e.g.,

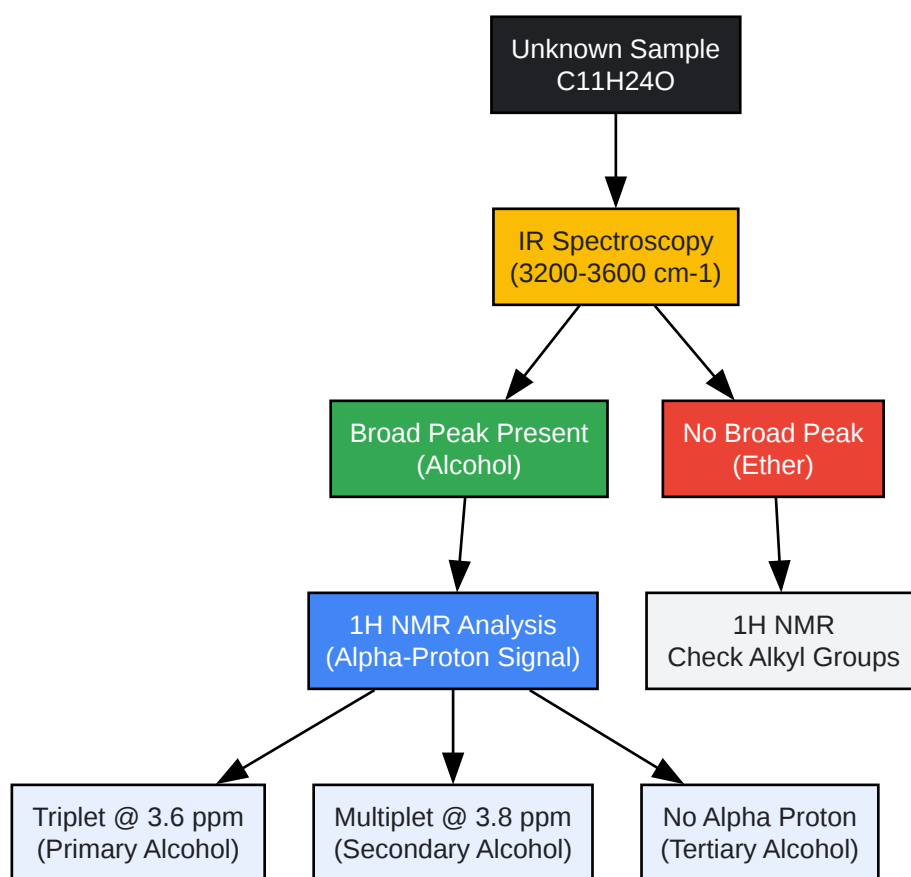
31 for primary alcohols).

- Ethers: Stronger

. [2] Alpha-cleavage yields oxonium ions.

Analytical Decision Tree

The following workflow describes the logic for identifying an unknown C₁₁H₂₄O sample.



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Caption: Decision matrix for structural elucidation of C₁₁H₂₄O isomers using IR and NMR spectroscopy.

Part 4: Pharmacological & Industrial Relevance[8][9] [10]

Penetration Enhancement

1-Undecanol is extensively researched as a permeation enhancer for transdermal drug delivery.

- Mechanism: It acts by disrupting the highly ordered lipid bilayer of the stratum corneum.[5] The C11 chain length offers an optimal balance between lipophilicity (LogP ~4.6) and molecular volume, allowing it to intercalate between ceramide tails, increasing membrane fluidity.

Antiviral Properties

Research indicates that medium-to-long chain fatty alcohols, including C11 isomers, exhibit virucidal activity against enveloped viruses (e.g., Herpes Simplex). The mechanism involves the solubilization of the viral envelope lipids, effectively deactivating the virus.

Toxicity & Safety

- Irritation: C11 alcohols are moderate skin and eye irritants.
- Metabolism: Primary alcohols are oxidized to their corresponding fatty acids (Undecanoic acid) via Alcohol Dehydrogenase (ADH), which are then metabolized via beta-oxidation. This metabolic pathway makes them relatively safe compared to branched isomers which may resist metabolism.

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